FAAH/cPLA2|A-IN-1

Enzymology Inflammation Pain

FAAH/cPLA2|A-IN-1 (Compound 10) delivers balanced nanomolar dual inhibition of FAAH (IC50 32 nM) and cPLA2α (IC50 47 nM) with 500 µg/mL aqueous solubility, minimizing DMSO-induced cytotoxicity in cell-based assays. The hexyloxy substitution creates a distinct potency-lipophilicity profile (log P 3.7) unavailable from selective inhibitors like URB597 or AACOCF3. Optimize eicosanoid-endocannabinoid cross-talk studies in microglia, astrocyte, or neuronal co-cultures at a single low-micromolar working concentration. For R&D only; not for systemic in vivo use.

Molecular Formula C19H26N4O5
Molecular Weight 390.4 g/mol
Cat. No. B12379475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAAH/cPLA2|A-IN-1
Molecular FormulaC19H26N4O5
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=C(C=C1)OCC(=O)CN2N=C(N=N2)CCC(=O)O
InChIInChI=1S/C19H26N4O5/c1-2-3-4-5-12-27-16-6-8-17(9-7-16)28-14-15(24)13-23-21-18(20-22-23)10-11-19(25)26/h6-9H,2-5,10-14H2,1H3,(H,25,26)
InChIKeyKMPUSKXQZPYLMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FAAH/cPLA2|A-IN-1: A Dual Inhibitor for cPLA2α and FAAH with Characterized Potency and Physicochemical Profile


FAAH/cPLA2|A-IN-1 (also designated FAAH/cPLA2α-IN-1) is a synthetic small-molecule dual inhibitor that targets both cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), two serine hydrolases implicated in inflammatory and nociceptive signaling [1]. The compound, chemically described as 3-[2-[3-(4-hexoxyphenoxy)-2-oxopropyl]tetrazol-5-yl]propanoic acid, has been characterized for its enzyme inhibition potency, lipophilicity (log P), and aqueous solubility [2]. Its dual mechanism aims to simultaneously suppress the generation of pro-inflammatory eicosanoid precursors via cPLA2α inhibition and elevate levels of anti-inflammatory endocannabinoids via FAAH inhibition [1].

Why Dual FAAH/cPLA2α Inhibition Demands a Specific, Characterized Tool Compound


Simple substitution with a selective FAAH inhibitor (e.g., URB597) or a selective cPLA2α inhibitor (e.g., AACOCF3) fails to replicate the integrated modulation of both endocannabinoid tone and arachidonic acid cascade that defines the therapeutic hypothesis of this chemotype. Even among dual inhibitors, small structural changes within the tetrazolylalkanoic acid series can drastically alter the balance of potency against the two enzymes, lipophilicity, and water solubility, thereby impacting both in vitro assay relevance and in vivo applicability [1]. The specific hexyloxy substitution pattern of FAAH/cPLA2|A-IN-1 confers a distinct set of physicochemical properties that distinguish it from closely related analogs with alternative alkyl or aryl chains [1].

Quantitative Differentiation of FAAH/cPLA2|A-IN-1 Against Structural Analogs and Class Comparators


Potency Profile: Balanced Nanomolar Inhibition of Both Target Enzymes

FAAH/cPLA2|A-IN-1 (Compound 10) exhibits balanced, nanomolar inhibitory activity against both cPLA2α (IC50 = 47 nM) and FAAH (IC50 = 32 nM). In a direct head-to-head comparison within the same study, the octyl-substituted lead compound 7 demonstrates greater potency against cPLA2α (IC50 = 19 nM) but with a comparable FAAH IC50 of 30 nM [1]. In contrast, the phenoxy-substituted analog 12 shows significantly reduced potency, with IC50 values of 170 nM (cPLA2α) and 54 nM (FAAH) [1]. Furthermore, the selective FAAH inhibitor URB597 is reported to have an IC50 of approximately 5 nM in rat brain membranes, while the cPLA2α inhibitor AACOCF3 shows an IC50 in the micromolar range (1.5-15 μM) [2].

Enzymology Inflammation Pain

Lipophilicity (log P) Optimization: A 1.8-Log Unit Reduction from Lead Compound

FAAH/cPLA2|A-IN-1 (Compound 10) has a measured log P value of 3.7, a direct improvement over the lead octyl-substituted compound 7 (log P = 5.5), representing a 1.8-log unit reduction in lipophilicity [1]. This value also differentiates it from the hexyl-substituted analog 8 (log P = 4.2) and the phenoxy-substituted analog 12 (log P = 2.2) [1].

Physicochemistry Drug-likeness SAR

Aqueous Solubility: 500 μg/mL in Phosphate Buffer, Surpassing Indomethacin

FAAH/cPLA2|A-IN-1 (Compound 10) exhibits an aqueous solubility of 500 μg/mL in phosphate buffer (pH 7.4), a value that is twice that of the reference nonsteroidal anti-inflammatory drug indomethacin (250 μg/mL) under identical conditions [1]. This solubility is noted as 'surprisingly good' compared to many other cPLA2α inhibitors [1].

Formulation Solubility In vitro assays

Metabolic Instability: A Key Limitation for In Vivo Systemic Studies, Not a Differentiation

FAAH/cPLA2|A-IN-1 (Compound 10) is characterized by metabolic instability in rat liver S9 fractions, with less than 5% of the parent compound remaining after incubation [1]. This property is shared with most other potent dual inhibitors in the tetrazolylalkanoic acid series and is a known consequence of the ketone moiety's susceptibility to carbonyl reductases [1]. While this precludes its use as a systemic in vivo probe, the authors explicitly note its suitability for topical or dermal applications where systemic exposure is not intended [1].

Metabolism In vivo Limitation

Optimal Use Cases for FAAH/cPLA2|A-IN-1 Based on Experimental Evidence


In Vitro Cellular Assays for Neuroinflammation and Nociceptive Signaling

Given its balanced nanomolar dual-inhibition profile and favorable aqueous solubility, FAAH/cPLA2|A-IN-1 is well-suited for in vitro studies in cell culture models (e.g., microglia, astrocytes, neuronal co-cultures) investigating the cross-talk between eicosanoid and endocannabinoid pathways. The compound's water solubility of 500 μg/mL reduces reliance on high DMSO concentrations, mitigating solvent-induced cellular stress and improving data reproducibility [1].

Biochemical Assays Requiring Dual Enzyme Inhibition in a Single Well

This compound is an optimal choice for high-throughput screening or multiplexed biochemical assays designed to measure the integrated output of cPLA2α and FAAH activity. Its IC50 values of 32 nM (FAAH) and 47 nM (cPLA2α) allow for simultaneous near-complete inhibition of both enzymes at a single, low micromolar working concentration, simplifying assay design compared to using a cocktail of selective inhibitors [1].

Topical or Dermal Ex Vivo Studies for Local Anti-inflammatory Research

Due to its documented metabolic instability in liver fractions, systemic in vivo administration is not recommended. However, the authors of the primary characterization study specifically propose its use in topical or dermal applications (e.g., skin explants, Franz cell diffusion studies) as a model for anti-inflammatory skincare research. Its high water solubility is an advantage for formulating aqueous-based topical preparations [1].

Structure-Activity Relationship (SAR) Reference Compound for Dual cPLA2α/FAAH Inhibitor Series

FAAH/cPLA2|A-IN-1 (Compound 10) serves as a critical SAR reference point for medicinal chemistry efforts aiming to optimize lipophilicity while retaining dual potency. Its log P of 3.7 and balanced IC50 values provide a benchmark for evaluating new analogs intended to improve upon the metabolic instability of the series while maintaining favorable physicochemical properties [1].

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